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molecular formula C9H9NO B074469 3,4-dihydroisoquinolin-1(2H)-one CAS No. 1196-38-9

3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B074469
M. Wt: 147.17 g/mol
InChI Key: YWPMKTWUFVOFPL-UHFFFAOYSA-N
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Patent
US07888351B2

Procedure details

To Chlorosulfonic acid (30 mL) is added 3,4-Dihydro-2H-isoquinolin-1-one (5 g, 34 mmol) at 0° C. After stirring at rt during 1 h, the mixture is heated at 50° C. during 16 h, then it is poured carefully into an ice bath and stirred at 0° C. during 30 min. The precipitate is filtered and dried in oven at 60° C. to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[Cl:12][S:13](O)(=[O:15])=[O:14]>>[O:11]=[C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([S:13]([Cl:12])(=[O:15])=[O:14])[CH:9]=2)[CH2:4][CH2:3][NH:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(NCCC2=CC=CC=C12)=O
Name
Quantity
30 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt during 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 50° C. during 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
it is poured carefully into an ice bath
STIRRING
Type
STIRRING
Details
stirred at 0° C. during 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried in oven at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1NCCC2=CC=C(C=C12)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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